![molecular formula C22H15ClN2O3 B2448130 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate CAS No. 878959-75-2](/img/structure/B2448130.png)

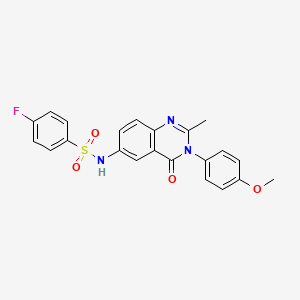

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

Indole derivatives are synthesized for various pharmacological activities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole derivatives are prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Physical and Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Chemical Synthesis and Derivatives

- Phosphine-Catalyzed Annulation for Tetrahydropyridines: The compound is closely related to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates synthesized through phosphine-catalyzed annulation, which offers excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

- Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives: The compound relates to the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, indicating potential applications in synthesizing compounds with notable blood glucose-lowering activities (Eistetter & Wolf, 1982).

- Reactions with Nucleophiles: Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, closely related to the subject compound, react with O- and N-nucleophiles to form derivatives like 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones, indicating a broad scope for chemical transformations (Gadzhili et al., 2015).

Biological Activity and Applications

- Anti-bacterial Screening: Derivatives like ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate show significant antibacterial activity, suggesting potential use in antimicrobial treatments (Mir & Mulwad, 2009).

- Antimalarial Activities: Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, with structural similarities, have been evaluated for their antimalarial activities, indicating the compound's potential in antimalarial research (Ningsanont et al., 2003).

- Synthesis of Ellipticine Quinone: The compound could be used as an intermediate in the synthesis of ellipticine quinone, an important compound in cancer research (Ramkumar & Nagarajan, 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-19-11-10-15(12-24-19)22(27)28-13-18(26)20-16-8-4-5-9-17(16)25-21(20)14-6-2-1-3-7-14/h1-12,25H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPCRLXIXGAWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CN=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2448051.png)

![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)

![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)

![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)

![N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2448066.png)

![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)